molecular formula C21H20N2O2S B5084917 N-(3,4-DIMETHYLPHENYL)-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE

N-(3,4-DIMETHYLPHENYL)-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE

Cat. No.: B5084917
M. Wt: 364.5 g/mol
InChI Key: UJCASDKARCOCIP-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE is a synthetic organic compound that belongs to the class of amides It features a benzamide core substituted with a thiophene ring and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 3,4-dimethylphenylamine with 2-(thiophen-2-yl)acetyl chloride in the presence of a base such as triethylamine.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Materials Science: Exploration in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its amide structure.

Medicine

    Drug Development: Investigation as a lead compound for the development of new pharmaceuticals.

Industry

    Polymer Science: Use in the synthesis of novel polymers with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIMETHYLPHENYL)-2-[2-(FURAN-2-YL)ACETAMIDO]BENZAMIDE: Similar structure but with a furan ring instead of thiophene.

    N-(3,4-DIMETHYLPHENYL)-2-[2-(PYRIDIN-2-YL)ACETAMIDO]BENZAMIDE: Contains a pyridine ring.

Uniqueness

N-(3,4-DIMETHYLPHENYL)-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE is unique due to the presence of the thiophene ring, which can impart different electronic properties compared to furan or pyridine analogs

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(2-thiophen-2-ylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-14-9-10-16(12-15(14)2)22-21(25)18-7-3-4-8-19(18)23-20(24)13-17-6-5-11-26-17/h3-12H,13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCASDKARCOCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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